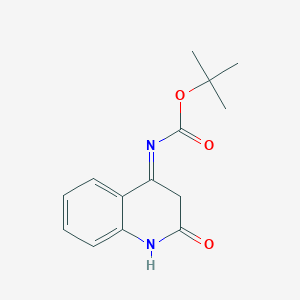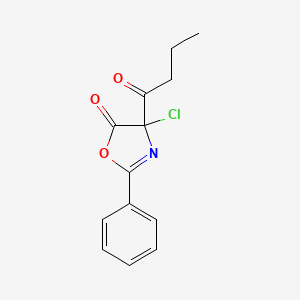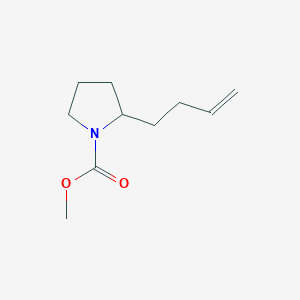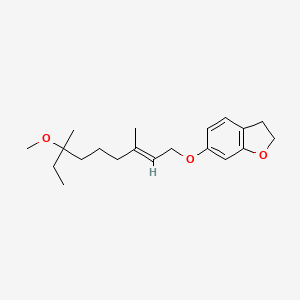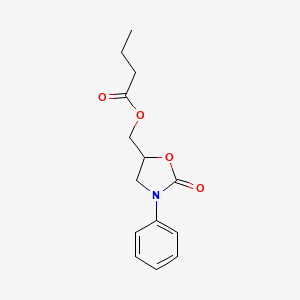
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate is a compound that belongs to the oxazolidinone family. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate typically involves the reaction of an oxazolidinone derivative with a butyrate ester. One common method is the condensation reaction between 3-phenyloxazolidin-2-one and butyric acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate may involve continuous flow processes to enhance efficiency and yield. The use of magnetic nanocatalysts has been explored to facilitate the synthesis of oxazolidinone derivatives, offering advantages such as easy separation and reusability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to more reduced forms, such as oxazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide: This compound shares a similar oxazolidinone core structure but has a propionamide group instead of a butyrate ester.
Oxaprozin: An oxazolidinone derivative used as a COX-2 inhibitor with anti-inflammatory properties.
Uniqueness
(2-Oxo-3-phenyloxazolidin-5-yl)methyl butyrate is unique due to its specific combination of the oxazolidinone ring and the butyrate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
97794-65-5 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate |
InChI |
InChI=1S/C14H17NO4/c1-2-6-13(16)18-10-12-9-15(14(17)19-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI Key |
HYUBSCSVXQUVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


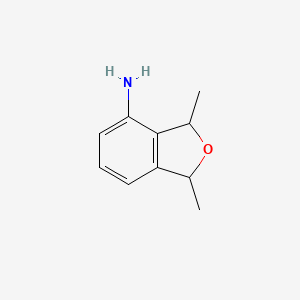
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
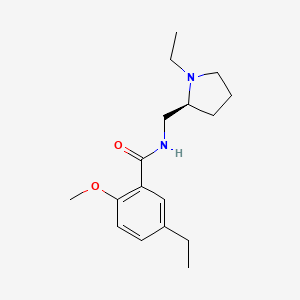
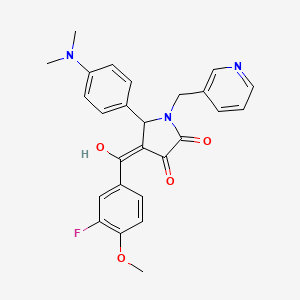
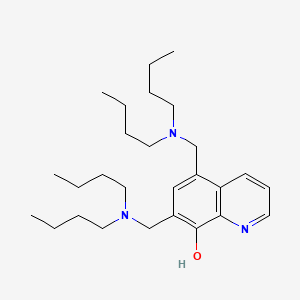
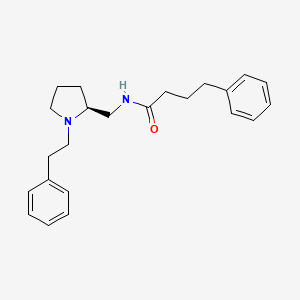
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
